Home > Products > Screening Compounds P55563 > 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea - 1311279-07-8

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea

Catalog Number: EVT-1696237
CAS Number: 1311279-07-8
Molecular Formula: C16H12F3N5O2
Molecular Weight: 363.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pharmacology: Its similarity to known drug molecules suggests potential applications in drug development, particularly for conditions where modulation of specific receptors or enzymes is desired. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

    Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that enhances the catalytic activity of both the heme-oxidized and heme-free forms of the enzyme. [] This compound exhibits vasodilatory effects in both pulmonary and systemic vascular beds. [] These effects are amplified by NOS inhibition and ODQ, indicating that the heme-oxidized sGC can be activated in vivo without NO to induce vasodilation. []

2-{1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5(4-morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)

    Compound Description: BAY 41-8543 functions as a stimulator of soluble guanylyl cyclase (sGC). [] It exerts vasodilatory effects in both pulmonary and systemic circulations. [] Notably, the application of ODQ, a sGC oxidizing agent, attenuates the vasodilatory response to BAY 41-8543. []

(2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

    Compound Description: Almorexant is classified as a dual antagonist of orexin receptors, targeting both OX1R and OX2R. [] This compound exhibits efficacy in inducing and maintaining sleep. [] It displays high affinity for both human OX1 and OX2 receptors with a non-competitive and long-lasting pseudo-irreversible antagonistic effect on OX2 due to its slow dissociation rate. [] Almorexant also demonstrates less hypnotic activity compared to the OX2R antagonist JNJ-10397049. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

    Compound Description: SB-674042 functions as a selective antagonist for the orexin 1 receptor (OX1R). [] It effectively binds to the OX1 receptor, inhibiting the binding of orexin-A and blocking its evoked calcium response. [] Notably, SB-674042 shares several crucial binding residues with almorexant at the OX1 receptor. []

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

    Compound Description: SB-408124 is a selective antagonist for the orexin 1 receptor (OX1R). [, ] It has been shown to increase dopamine release in the prefrontal cortex, but has no effect on sleep duration or onset. [] In the VTA, SB-408124 only partially antagonizes the effects of orexin-A. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    Compound Description: EMPA acts as a selective antagonist for the orexin 2 receptor (OX2R). [, ] It demonstrates high affinity for the OX2 receptor, effectively blocking the binding of both almorexant and orexin-A, and inhibiting the orexin-A evoked calcium response. [] In the VTA, EMPA completely antagonizes the effects of orexin-A. []

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049)

    Compound Description: JNJ-10397049 acts as a selective antagonist for the orexin 2 receptor (OX2R). [] Its administration has been shown to decrease latency for persistent sleep and increase both non-rapid eye movement and rapid eye movement sleep time. [] Furthermore, JNJ-10397049 decreases extracellular histamine concentration in the lateral hypothalamus. []

Overview

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound exhibits a unique structure that integrates various functional groups, which may contribute to its biological activity.

Source

This compound has been referenced in patent literature and scientific studies focusing on the design and synthesis of novel urea derivatives with therapeutic potential against various diseases, including cancer and chronic myeloid leukemia (CML) .

Classification

The compound falls under the category of urea derivatives, which are organic compounds characterized by the presence of the functional group -NH2CO-. More specifically, it is classified as a kinase inhibitor, which suggests its role in modulating specific signaling pathways within cells .

Synthesis Analysis

Methods

The synthesis of 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
  2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or via nucleophilic substitution reactions.
  3. Coupling Reactions: The final step often involves coupling the oxadiazole derivative with phenyl and urea moieties through amide bond formation.

Technical Details

The synthesis process may utilize various techniques such as refluxing, microwave-assisted synthesis, or solvent-free conditions to enhance yield and purity. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular formula: C16H14F3N5O
  • Molecular weight: Approximately 365.31 g/mol
    The compound's design allows for potential interactions with biological targets due to its diverse functional groups .
Chemical Reactions Analysis

Reactions

The compound's reactivity can be attributed to its functional groups:

  1. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks, particularly at electrophilic centers.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may undergo hydrolysis, leading to the release of amines.
  3. Cyclization: The oxadiazole moiety can participate in further cyclization reactions under specific conditions.

Technical Details

Reactions involving this compound are typically monitored using chromatographic techniques to ensure purity and yield during synthesis. Kinetic studies may also be performed to understand reaction rates and mechanisms .

Mechanism of Action

Process

As a kinase inhibitor, 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea likely exerts its effects by binding to ATP-binding sites on kinases, thereby inhibiting their activity. This inhibition can lead to reduced phosphorylation of downstream signaling molecules involved in cell proliferation and survival.

Data

In vitro studies have indicated that compounds with similar structures can significantly affect pathways such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is crucial in cancer cell survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea has significant potential in:

  • Cancer Research: As a lead compound for developing targeted therapies against various cancers by inhibiting specific kinases involved in tumor growth.
  • Pharmaceutical Development: Its structure serves as a template for designing new drugs targeting similar pathways.

Further research is warranted to explore its efficacy and safety profiles in clinical settings .

Properties

CAS Number

1311279-07-8

Product Name

1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea

IUPAC Name

1-phenyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]urea

Molecular Formula

C16H12F3N5O2

Molecular Weight

363.29 g/mol

InChI

InChI=1S/C16H12F3N5O2/c17-16(18,19)10-6-7-12(20-8-10)14-23-13(24-26-14)9-21-15(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H2,21,22,25)

InChI Key

KFVYFDKDFXNFRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.